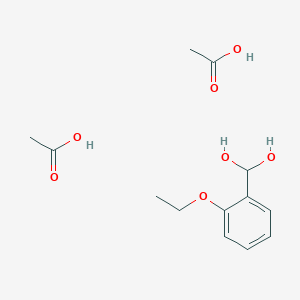
Acetic acid;(2-ethoxyphenyl)methanediol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid;(2-ethoxyphenyl)methanediol is a compound that combines the properties of acetic acid and a substituted methanediol Acetic acid is a simple carboxylic acid known for its role in vinegar, while methanediol is a geminal diol with two hydroxyl groups attached to the same carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;(2-ethoxyphenyl)methanediol can be achieved through various methods. One common approach involves the reaction of 2-ethoxybenzaldehyde with formaldehyde in the presence of a base to form the intermediate 2-ethoxyphenylmethanol. This intermediate is then oxidized to form the desired methanediol derivative. The reaction conditions typically involve controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using advanced catalytic systems. The use of heterogeneous catalysts, such as nickel-indium bimetallic catalysts, can enhance the efficiency of the oxidation process, leading to higher yields and reduced production costs .
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid;(2-ethoxyphenyl)methanediol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
Acetic acid;(2-ethoxyphenyl)methanediol has diverse applications in scientific research:
Chemistry: It serves as a precursor for synthesizing various aromatic compounds and intermediates.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and metabolic pathways.
Industry: Used in the production of specialty chemicals, polymers, and advanced materials
Wirkmechanismus
The mechanism of action of acetic acid;(2-ethoxyphenyl)methanediol involves its interaction with molecular targets through hydrogen bonding, van der Waals forces, and aromatic stacking. The compound can act as a ligand, forming complexes with metal ions and influencing various biochemical pathways. Its effects are mediated through the modulation of enzyme activity and receptor binding .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methanediol: The simplest geminal diol, known for its role in atmospheric chemistry and as a precursor to formic acid.
2-Ethoxybenzaldehyde: A related aromatic compound used in the synthesis of various derivatives.
Uniqueness
Acetic acid;(2-ethoxyphenyl)methanediol stands out due to its combination of acetic acid and methanediol properties, along with the aromatic 2-ethoxyphenyl group
Eigenschaften
CAS-Nummer |
64002-51-3 |
|---|---|
Molekularformel |
C13H20O7 |
Molekulargewicht |
288.29 g/mol |
IUPAC-Name |
acetic acid;(2-ethoxyphenyl)methanediol |
InChI |
InChI=1S/C9H12O3.2C2H4O2/c1-2-12-8-6-4-3-5-7(8)9(10)11;2*1-2(3)4/h3-6,9-11H,2H2,1H3;2*1H3,(H,3,4) |
InChI-Schlüssel |
TYHKWMWEZUTVAG-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=CC=C1C(O)O.CC(=O)O.CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,5-Dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14508011.png)
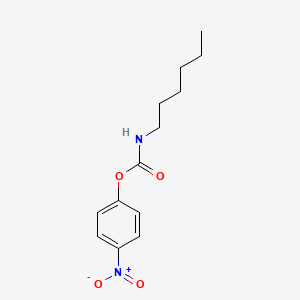

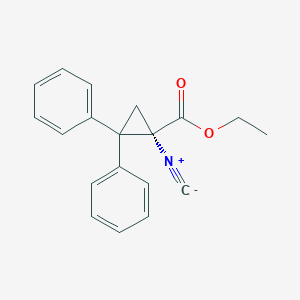
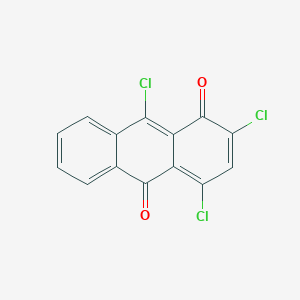


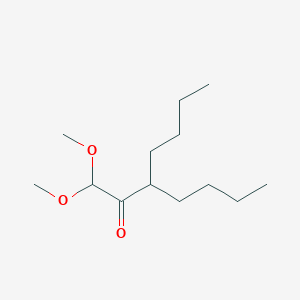
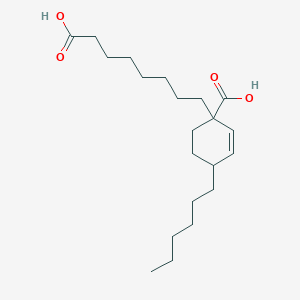
![5-[2-Methyl-5-(propan-2-yl)phenyl]oxolan-2-one](/img/structure/B14508071.png)
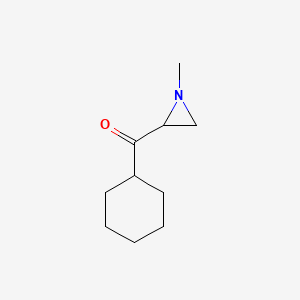
![[2-(Benzenesulfonyl)-2-benzylbut-3-en-1-yl]benzene](/img/structure/B14508083.png)


